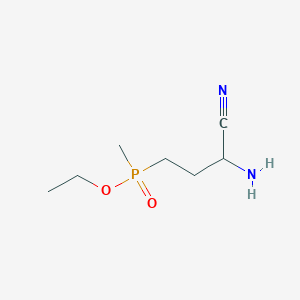

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is a chemical compound with the molecular formula C7H15N2O2P . It has an average mass of 190.180 Da and a monoisotopic mass of 190.087112 Da .

Molecular Structure Analysis

The molecular structure of Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate consists of 7 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate has a density of 1.1±0.1 g/cm3, a boiling point of 299.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.1±30.1 °C . The compound has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 86 Å2, and a molar volume of 172.0±3.0 cm3 .Scientific Research Applications

NMR and X-ray Crystallographic Studies

Ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates, closely related to the compound of interest, have been synthesized and characterized by NMR and X-ray crystallography. These compounds demonstrate potential in the development of novel heterocyclic compounds through intramolecular esterification and reactions with formaldehyde, highlighting their significance in synthetic organic chemistry and materials science (E. González-Juárez et al., 2006).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have been synthesized and shown to exhibit corrosion inhibition efficiency on mild steel in acidic solutions. This illustrates the application of phosphinate derivatives in protecting metals against corrosion, offering potential uses in industrial maintenance and preservation (M. Djenane et al., 2019).

Synthetic Applications

A novel synthesis route for ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a compound structurally similar to the one of interest, has been reported. This protocol highlights the potential use of such compounds in the preparation of phosphinate derivatives, serving as intermediates in the synthesis of complex organic molecules (D. Ding & G. Yan, 2012).

Biochemical Applications

Research on S-adenosylmethionine (SAM) and its role in methylation processes sheds light on the potential biochemical applications of related phosphinate compounds. SAM's involvement in the synthesis of critical biological molecules suggests that ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate could play a role in similar biochemical pathways, including the synthesis of biotin, modified nucleosides in tRNAs, and polyamines (M. Fontecave et al., 2004).

properties

IUPAC Name |

2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCPVGCJBLPBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)CCC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)